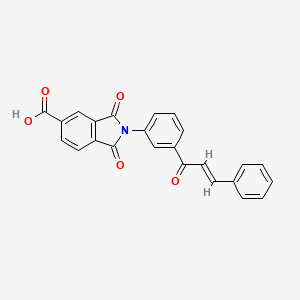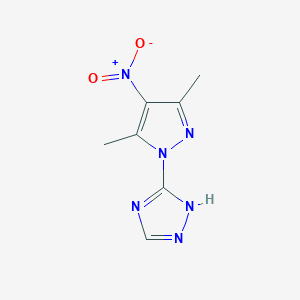![molecular formula C18H22N2O3S B5292259 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonylurea compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 involves its binding to SURs, which are part of the ATP-sensitive potassium (KATP) channel complex. This binding results in the closure of the KATP channel, which leads to depolarization of the cell membrane and the subsequent activation of voltage-gated calcium channels. This calcium influx triggers various cellular responses, such as insulin secretion, cardiac contraction, and smooth muscle contraction.
Biochemical and Physiological Effects:
5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 has been shown to have a variety of biochemical and physiological effects. In pancreatic beta cells, 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 has been shown to stimulate insulin secretion by closing the KATP channel and activating calcium influx. In cardiac myocytes, 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 has been shown to increase contractility by activating calcium influx. In smooth muscle cells, 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 has been shown to induce relaxation by inhibiting calcium influx.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 in lab experiments is its specificity for SURs, which allows for the selective modulation of KATP channels. Additionally, 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 has been shown to have a long half-life, which allows for sustained effects in experiments. However, one limitation of using 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033. One direction is the development of more selective compounds that target specific subtypes of SURs. Another direction is the investigation of the role of 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 in disease states, such as diabetes and cardiovascular disease. Additionally, the use of 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 in the study of smooth muscle contraction may have implications for the treatment of conditions such as hypertension and asthma.
Méthodes De Synthèse
The synthesis of 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 involves the reaction of 5-amino-N,2-dimethylbenzamide with 2-ethyl-6-methylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 has been widely used in scientific research as a tool to study the function of sulfonylurea receptors (SURs). These receptors are found in various tissues, including pancreatic beta cells, cardiac myocytes, and smooth muscle cells. 5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide 57033 has been shown to bind to SURs and modulate their activity, which has led to its use in studies of insulin secretion, cardiac function, and smooth muscle contraction.
Propriétés
IUPAC Name |
5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-14-8-6-7-13(3)17(14)20-24(22,23)15-10-9-12(2)16(11-15)18(21)19-4/h6-11,20H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOHCOJOJGNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)


![N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5292227.png)
![methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)

![1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
![methyl [(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5292290.png)